molecular formula C12H14ClNO2 B1453322 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1086375-11-2

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1453322
CAS No.: 1086375-11-2
M. Wt: 239.7 g/mol
InChI Key: NRHVNQHBVQJPNQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between this compound and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction. Additionally, this compound may bind to receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain contexts. Furthermore, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signal transduction pathways by binding to cell surface receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Biological Activity

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities. This article delves into its structure, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid functional group at the 3-position. Its molecular formula is C₁₈H₁₈ClN₁O₂, with a molecular weight of approximately 315.79 g/mol. The chlorobenzyl moiety enhances lipophilicity, which may influence its biological interactions and therapeutic potential.

2. Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been explored in several studies. Although this compound has not been explicitly tested against a broad spectrum of pathogens, related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated effectiveness against multidrug-resistant strains, indicating that further research on this compound could yield promising results in combating resistant infections .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interaction with specific molecular targets such as receptors and enzymes involved in cancer progression and microbial resistance. Similar compounds have been shown to act as inhibitors of key pathways associated with inflammation and tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
1-Benzyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acidC₁₈H₁₈ClN₁O₂Different chlorophenyl substitution
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acidC₁₈H₁₇ClN₂O₂Features an oxo group instead of a pyrrolidine nitrogen
trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acidC₁₈H₁₈ClN₁O₂Different stereochemistry affecting biological interactions

This table highlights how the unique chlorobenzyl substitution in this compound may confer distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

In recent studies, the synthesis and evaluation of pyrrolidine derivatives have shown promising results in various biological assays. For instance, one investigation into related compounds demonstrated effective inhibition of tumor cell proliferation in vitro . Additionally, computational studies using molecular docking have predicted favorable binding interactions with key biological targets, suggesting that further exploration could lead to novel therapeutic agents .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHVNQHBVQJPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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